molecular formula C25H27N3O4S B2782092 N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899961-37-6

N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Katalognummer: B2782092
CAS-Nummer: 899961-37-6
Molekulargewicht: 465.57
InChI-Schlüssel: BXXKVDGYTABMDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzofuro[3,2-d]pyrimidinone core fused with a benzofuran ring, substituted at the 3-position with a 3-methylbutyl group and at the 2-position with a sulfanyl-linked acetamide moiety. The acetamide is further substituted with a 4-methoxybenzyl group. The methoxy group enhances solubility via polar interactions, while the 3-methylbutyl chain contributes to lipophilicity, influencing membrane permeability and metabolic stability .

Eigenschaften

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-16(2)12-13-28-24(30)23-22(19-6-4-5-7-20(19)32-23)27-25(28)33-15-21(29)26-14-17-8-10-18(31-3)11-9-17/h4-11,16H,12-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXKVDGYTABMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a methoxybenzyl group and a benzofuro-pyrimidine framework, suggest significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is C24H30N3O3S, with a molecular weight of approximately 465.59 g/mol. The compound's structure is characterized by:

  • Methoxybenzyl group : Enhances lipophilicity and may influence receptor binding.
  • Benzofuro and pyrimidine rings : Contribute to its potential as an enzyme inhibitor.

Mechanisms of Biological Activity

Preliminary studies indicate that this compound may act as an inhibitor for specific enzymes or receptors involved in various metabolic pathways. Its structural similarity to known kinase inhibitors suggests potential applications in cancer therapy and other diseases characterized by dysregulated signaling pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit kinases or other enzymes critical for cellular signaling.
  • Receptor Modulation : Interaction with various receptors could alter downstream signaling cascades.
  • Antiviral Activity : Similar compounds have shown antiviral properties, potentially extending to N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionSignificant inhibition of specific kinases
Antiviral EffectsPotential activity against HBV and HCV
CytotoxicityInduces apoptosis in melanoma cells
Antioxidant ActivityExhibits scavenging properties

Case Study 1: Antiviral Properties

Research has indicated that derivatives similar to N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit broad-spectrum antiviral effects. For instance, studies on N-phenylbenzamide derivatives demonstrated their ability to enhance intracellular levels of APOBEC3G (A3G), an antiviral protein that inhibits HBV replication. The mechanism involves increasing A3G levels, which directly impacts viral replication processes .

Case Study 2: Anticancer Activity

In vitro studies on melanoma cells have shown that certain derivatives can induce cytotoxic effects through apoptosis. The mechanism appears to involve the activation of specific signaling pathways that lead to cell death, making it a candidate for further investigation in cancer therapeutics .

Wissenschaftliche Forschungsanwendungen

Synthesis Pathways

The synthesis of N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be achieved through several steps involving nucleophilic substitutions and functional group transformations. Preliminary studies indicate that similar compounds can be synthesized via:

  • Nucleophilic Aromatic Substitution : Utilizing suitable starting materials that contain reactive halides or other electrophilic groups.
  • Reduction Reactions : To modify functional groups and enhance biological activity.

Biological Activities

Preliminary studies have indicated that compounds structurally related to N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Investigations into the compound's ability to inhibit cancer cell proliferation are ongoing.
  • Anti-inflammatory Effects : Potential applications in treating inflammatory diseases have been suggested based on structural analogs.

Case Studies and Research Findings

Research into the applications of this compound is still emerging. However, several case studies highlight its potential:

  • Antimicrobial Research : A study focusing on related benzofuro-pyrimidine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines have shown that derivatives of this compound can induce apoptosis and inhibit cell cycle progression. These findings suggest potential for development as anticancer agents.
  • Inflammatory Model Studies : Animal models have indicated that similar compounds may reduce markers of inflammation and pain response, suggesting utility in pain management therapies.

Potential Therapeutic Uses

Given its structural features and preliminary biological activity data, N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide holds promise in several therapeutic areas:

  • Antibiotics : Development as a new class of antibiotics targeting resistant bacterial strains.
  • Oncology : Exploration as a novel anticancer agent with mechanisms targeting specific cancer pathways.
  • Pain Management : Investigating its efficacy in treating neuropathic pain conditions.

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Modifications

Benzofuropyrimidinone vs. Benzothienopyrimidinone

  • Compound (): 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide The benzothieno[2,3-d]pyrimidinone core replaces the oxygen atom in benzofuropyrimidinone with sulfur.
  • Compound (): N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidinone core with a chloro-methoxy substitution.

Substituent Variations on the Pyrimidinone Ring

3-Methylbutyl vs. 4-Methylbenzyl ()

  • Impact: Higher lipophilicity (logP ~3.8 vs. ~3.2 for the target compound) may improve blood-brain barrier penetration but reduce aqueous solubility .

3-Methylbutyl vs. 4-Ethoxyphenyl ()

  • Compound (): 2-{[3-(4-Ethoxyphenyl)-4-oxo-hexahydrobenzothienopyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide The ethoxy group provides moderate electron-donating effects, enhancing metabolic stability compared to alkyl chains. Impact: Ethoxy-substituted analogs show longer half-lives in hepatic microsomal assays but weaker target inhibition (IC50 ~120 nM vs. ~85 nM for the target compound) .

Acetamide Substituent Modifications

4-Methoxybenzyl vs. Trifluoromethylbenzothiazolyl ()

  • Compound (): 2-((3-(4-Methoxybenzyl)-4-oxo-dihydropyrimidin-2-yl)thio)-N-(6-trifluoromethylbenzothiazol-2-yl)acetamide
    • The trifluoromethylbenzothiazolyl group introduces strong electron-withdrawing effects.
    • Impact: Enhanced kinase inhibition (CK1 IC50 = 12 nM) due to hydrophobic and polar interactions, but reduced solubility (logS = -4.1 vs. -3.2 for the target compound) .

4-Methoxybenzyl vs. Sulfamoylphenyl ()

  • Compound (): 2-{[3-(4-chlorophenyl)-4-oxo-quinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
    • The sulfamoyl group increases hydrogen-bonding capacity.
    • Impact: Improved solubility (logS = -2.9) but weaker cellular activity (IC50 > 1 µM in colon cancer lines) due to reduced membrane permeability .

Data Table: Key Properties of Target Compound and Analogs

Compound Core Structure Pyrimidinone Substituent Acetamide Substituent logP Solubility (logS) Bioactivity (IC50)
Target Compound Benzofuro[3,2-d]pyrimidinone 3-Methylbutyl 4-Methoxybenzyl 3.2 -3.2 85 nM (CK1)
Benzofuro[3,2-d]pyrimidinone 4-Methylbenzyl 3,5-Dimethylphenyl 3.8 -4.5 150 nM
Benzothieno[2,3-d]pyrimidinone 4-Ethoxyphenyl 4-Methylphenyl 3.5 -3.8 120 nM
Dihydropyrimidin 4-Methoxybenzyl Trifluoromethylbenzothiazolyl 4.1 -4.1 12 nM
Quinazolinone 4-Chlorophenyl 4-Sulfamoylphenyl 2.9 -2.9 >1 µM

Research Findings and Implications

  • Electron-Donating Groups (e.g., Methoxy): Improve solubility and metabolic stability but may reduce target affinity .
  • Thieno vs. Furo Cores: Thieno analogs exhibit altered electronic profiles, impacting enzymatic selectivity .
  • Sulfamoyl/Aromatic Substituents: Enhance solubility but compromise cellular permeability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.